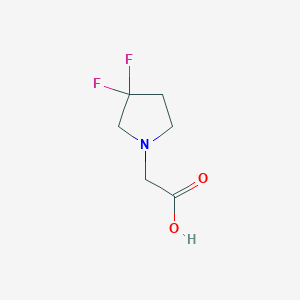

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid

Overview

Description

Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists . The structure of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid likely includes this ring, with two fluorine atoms attached to the 3rd carbon and an acetic acid group attached to the 2nd carbon.Chemical Reactions Analysis

While specific chemical reactions involving 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid are not detailed in the literature, similar compounds undergo reactions such as hydroxylation at the 5′ position of the pyrimidine ring .Scientific Research Applications

Type 2 Diabetes Treatment

This compound has been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of drugs that help to prolong the action of incretin hormones, which increase insulin release and decrease glucagon levels in the blood in a glucose-dependent manner. This makes them effective in the treatment of type 2 diabetes.

Pharmacokinetics and Metabolism

The metabolism and excretion pathways of compounds related to 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid have been extensively studied . Understanding the pharmacokinetics is crucial for developing new medications, as it helps determine the dosage and frequency of administration to maintain therapeutic levels of the drug in the bloodstream.

Pain Modulation

Compounds structurally similar to 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid have been implicated in the hydrolysis of opioid peptides, which are involved in pain modulation . This suggests potential applications in the development of new analgesics or adjunct therapies for pain management.

Drug Metabolism Studies

The compound’s interaction with cytochrome P450 isoforms, such as CYP2D6 and CYP3A4, has been modeled to understand its metabolic pathways . These studies are essential for predicting drug-drug interactions and potential side effects.

Renal Clearance

Research indicates that related compounds are eliminated through both metabolism and renal clearance . This knowledge is vital for the development of drugs, especially for patients with renal impairment.

Insulin Secretion

The compound’s role in the deactivation of incretin hormones, which are responsible for insulin catabolism, points to its importance in regulating insulin secretion and glucose homeostasis .

Carrier Protein and Ligand Functions

The compound has been noted for its ability to act as a carrier protein and ligand for various extracellular and intracellular substrates . This property can be harnessed in targeted drug delivery systems.

Treatment of Cardiovascular Disorders

Given the compound’s influence on incretin hormones and its potential effects on glucose metabolism, there is a possibility for its application in treating cardiovascular disorders associated with diabetes .

properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)1-2-9(4-6)3-5(10)11/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNWKUPLYXQOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472478.png)

![3-(Piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472480.png)

![3-(Piperidin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472481.png)

![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1472490.png)